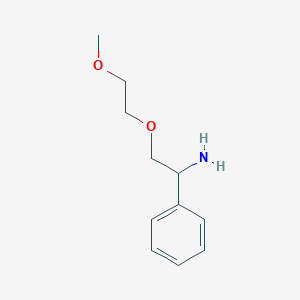

2-(2-Methoxyethoxy)-1-phenylethan-1-amine

Description

Significance of Vicinal Amino Alcohols as Synthetic Intermediates and Key Structural Motifs

Vicinal amino alcohols, also known as 1,2-amino alcohols or β-amino alcohols, are a class of organic compounds characterized by the presence of an amino group and a hydroxyl group on adjacent carbon atoms. This structural arrangement is a prevalent motif in a vast array of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals. Their importance in medicinal chemistry is underscored by their presence in numerous approved drugs, where they often play a crucial role in the molecule's interaction with its biological target.

As synthetic intermediates, vicinal amino alcohols are highly valued for their versatility. The dual functionality of the amino and hydroxyl groups allows for a wide range of chemical transformations, making them valuable building blocks in the synthesis of more complex molecules. They can serve as precursors to a variety of other functional groups and are instrumental in the construction of heterocyclic compounds. The stereochemistry of vicinal amino alcohols is often critical to their biological activity, and thus, the development of stereoselective methods for their synthesis is a major focus of contemporary organic chemistry research.

Contextualization of 2-(2-Methoxyethoxy)-1-phenylethan-1-amine within Chiral Amine Chemistry Research

Chiral amines are indispensable in modern chemistry, with an estimated 40-45% of small-molecule pharmaceuticals containing a chiral amine fragment. nih.gov The enantiomeric purity of these amines is often paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of efficient and highly enantioselective methods for the synthesis of chiral amines is a central theme in academic and industrial research. nih.govresearchgate.net

This compound, as a chiral primary amine, falls squarely within this area of intense investigation. Its structure is a variation of the well-known 1-phenylethylamine (B125046) (α-PEA), a privileged chiral auxiliary and inducer used extensively in asymmetric synthesis. nih.gov The presence of the 2-methoxyethoxy group introduces additional functionality and potential points of interaction compared to the simpler methyl group of α-PEA. This modification could influence the compound's reactivity, selectivity in asymmetric transformations, and its properties as a ligand or organocatalyst. Research in chiral amine chemistry often focuses on creating novel structures that can offer improved performance in asymmetric synthesis, and this compound represents a logical extension of established chiral amine scaffolds.

Overview of Research Directions and Academic Significance of the Compound

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structural characteristics suggest several potential avenues for investigation. A primary research direction would be its application as a chiral resolving agent for racemic acids and other compounds, a role in which its parent compound, 1-phenylethylamine, excels. The ether linkage in the side chain could offer different coordination properties and solubility profiles, potentially leading to improved efficiency or a different scope of application in chiral resolutions.

Furthermore, the academic significance of this compound lies in its potential as a precursor for novel chiral ligands and organocatalysts. The primary amine can be readily derivatized to form amides, imines, or be incorporated into more complex ligand frameworks. The ether oxygen atoms in the methoxyethoxy tail could act as additional coordination sites for metal catalysts, potentially influencing the stereochemical outcome of catalytic reactions. Investigations into its use in asymmetric catalysis, such as in asymmetric hydrogenation, transfer hydrogenation, or carbon-carbon bond-forming reactions, would be a logical progression of its study. The synthesis of enantiomerically pure this compound itself presents a meaningful challenge, likely requiring the development of novel asymmetric synthetic methodologies or the adaptation of existing ones.

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

2-(2-methoxyethoxy)-1-phenylethanamine |

InChI |

InChI=1S/C11H17NO2/c1-13-7-8-14-9-11(12)10-5-3-2-4-6-10/h2-6,11H,7-9,12H2,1H3 |

InChI Key |

XHXIDDFHPJMKST-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCC(C1=CC=CC=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Methoxyethoxy 1 Phenylethan 1 Amine and Its Analogues

Stereoselective Synthesis Strategies for Enantiopure Forms

The biological activity of chiral molecules, such as 2-(2-Methoxyethoxy)-1-phenylethan-1-amine, is often confined to a single enantiomer. Consequently, the development of synthetic methods that afford enantiomerically pure compounds is of paramount importance.

Catalytic Asymmetric Reduction Approaches

Catalytic asymmetric reduction stands out as an efficient and atom-economical method for establishing the stereochemistry of chiral amines. These techniques utilize a chiral catalyst to influence the stereochemical outcome of a reduction reaction.

Ruthenium-catalyzed reductive amination provides a direct pathway to chiral primary amines from prochiral ketones. bohrium.comacs.orgnih.gov This one-pot reaction involves the formation of an imine from a ketone and an ammonia (B1221849) source, which is then asymmetrically reduced in the presence of a chiral ruthenium catalyst. bohrium.comacs.org For the synthesis of this compound, the precursor ketone would be 2-(2-methoxyethoxy)-1-phenylethan-1-one. A significant advantage of this approach is the direct synthesis of the primary amine, circumventing the need for protecting groups. researchgate.net The enantioselectivity is controlled by the chiral ligand attached to the ruthenium center, with ligands such as BINAP being commonly employed. acs.org Reaction parameters including solvent, temperature, and hydrogen pressure are critical for achieving high enantiomeric excess. acs.org

Table 1: Ruthenium-Catalyzed Asymmetric Reductive Amination

| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) |

|---|---|---|

| Ru-(S,S)-f-binaphane/Iodide | Alkyl-aryl ketones | Good |

Data sourced from multiple studies on ruthenium-catalyzed reductive amination. acs.org

Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture entirely into a single enantiomer. scite.airesearchgate.net This method combines the enantioselectivity of an enzyme with a metal catalyst that racemizes the slower-reacting enantiomer in situ. scite.airesearchgate.net For this compound, a lipase (B570770) can selectively acylate one enantiomer of the racemic amine. organic-chemistry.org Simultaneously, a ruthenium or palladium catalyst racemizes the unreacted amine enantiomer, allowing for a theoretical yield of 100% of the single enantiomeric product after deacylation. scite.aiorganic-chemistry.org The success of this process hinges on the careful selection of the enzyme, acylating agent, and racemization catalyst. rsc.org

Table 2: Dynamic Kinetic Resolution of Primary Amines

| Enzyme | Racemization Catalyst | Acyl Donor | Product Enantiomeric Excess (ee) |

|---|

This data represents a typical DKR system for primary amines. organic-chemistry.org

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. wikipedia.org A chiral auxiliary is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral amines, tert-butanesulfinamide is a versatile and widely used chiral auxiliary. yale.eduharvard.edu Condensation of tert-butanesulfinamide with the precursor ketone, 2-(2-methoxyethoxy)-1-phenylethan-1-one, would form a chiral sulfinylimine. Diastereoselective reduction of this imine, followed by acidic cleavage of the sulfinyl group, would yield the enantiopure this compound. harvard.edu

Table 3: Chiral Auxiliary-Mediated Asymmetric Synthesis of Amines

| Chiral Auxiliary | Key Intermediate | Diastereoselective Step | Typical Diastereomeric Excess (de) |

|---|

Based on the general application of the Ellman auxiliary. harvard.edu

Diastereoselective Synthesis through Coupled Reaction Pathways

Diastereoselective synthesis can be achieved by linking multiple reactions where the stereochemistry of one step dictates the outcome of the next. rsc.orgrsc.orgdiva-portal.org This is particularly effective for creating molecules with multiple stereocenters. For analogues of this compound, a diastereoselective Mannich reaction could be employed. nih.govresearchgate.net The reaction of an aldehyde with an amine and a ketone, catalyzed by a chiral primary amine organocatalyst, can generate vicinal amino alcohols with high diastereoselectivity. nih.govresearchgate.netru.nlresearchgate.net Subsequent functional group manipulations can then lead to the desired target molecule.

Table 4: Diastereoselective Synthesis of Amino Alcohols

| Reaction Type | Catalyst | Key Feature |

|---|

Information derived from studies on chiral primary amine catalysis. nih.govresearchgate.net

Functional Group Interconversion Pathways for Amino Alcohol Scaffolds

The amino alcohol core of this compound and its analogues provides a versatile platform for a variety of functional group interconversions (FGIs). fiveable.mesolubilityofthings.comslideshare.netimperial.ac.uk These transformations are essential for exploring structure-activity relationships.

The primary amine can be readily converted to amides, sulfonamides, or secondary and tertiary amines through acylation, sulfonylation, and alkylation, respectively. The hydroxyl group can be transformed into ethers or esters via etherification or esterification. researchgate.net Strategic use of protecting groups is often necessary to achieve selective modifications at either the amine or the hydroxyl functionality. imperial.ac.uk

Table 5: Common Functional Group Interconversions for Amino Alcohols

| Initial Functional Group | Transformation | Resulting Functional Group |

|---|---|---|

| Primary Amine (-NH₂) | Acylation | Amide (-NHCOR) |

| Primary Amine (-NH₂) | Sulfonylation | Sulfonamide (-NHSO₂R) |

| Primary Amine (-NH₂) | Alkylation | Secondary/Tertiary Amine (-NHR, -NR₂) |

| Hydroxyl (-OH) | Etherification | Ether (-OR) |

| Hydroxyl (-OH) | Esterification | Ester (-OCOR) |

This table outlines fundamental functional group interconversions in organic synthesis. fiveable.mesolubilityofthings.comslideshare.netimperial.ac.uk

One-Pot Cascade Processes Involving C-H Bond Hydroxylation and Nitrile/Amide Reductionnih.govrsc.org

The success of the one-pot cascade process is highly dependent on the choice of reagents and the optimization of reaction conditions. A key reagent in this methodology is Sodium Bis(2-methoxyethoxy)aluminum Hydride (SMEAH), commercially known as Red-Al. nih.govwikipedia.orgsigmaaldrich.com SMEAH serves as a versatile and powerful reductant for the nitrile or amide functional group. nih.gov Compared to other common reducing agents like lithium aluminum hydride (LAH), SMEAH offers several practical advantages, including better solubility in organic solvents, higher thermal stability (up to 200°C), and non-pyrophoric nature, making it safer and easier to handle in both laboratory and industrial settings. rsc.orgwikipedia.org

The optimization of the reaction involves carefully controlling the interplay between the α-hydroxylation and the reduction steps. rsc.org Performing the reaction under an atmosphere of dry oxygen is crucial to ensure that the radical α-hydroxylation precedes the reduction of the nitrile or amide group. rsc.org This temporal separation of the key reaction events within the one-pot process is essential for achieving the desired product. rsc.org While the yields of the desired 1,2-amino alcohols are often moderate, this protocol provides a direct and powerful route to sterically congested β-amino alcohols that are challenging to prepare via other synthetic methods. nih.govrsc.org

Table 1: Key Reagents and Conditions in the One-Pot Cascade Process

| Parameter | Description | Reference |

|---|---|---|

| Oxidant | Molecular Oxygen (O₂) | nih.gov |

| Reductant | Sodium Bis(2-methoxyethoxy)aluminum Hydride (SMEAH/Red-Al) | nih.govrsc.org |

| Atmosphere | Dry Oxygen | rsc.org |

| Process Type | One-pot cascade reaction | nih.gov |

The applicability of this one-pot cascade reaction has been explored with a variety of substrates to determine its scope and limitations. The reaction has been tested on a range of substituted phenylacetonitriles and phenylacetamides, demonstrating its tolerance to various functional groups on the aromatic ring. nih.gov This is a critical aspect for the synthesis of analogues of this compound, as it allows for the introduction of chemical diversity into the final products.

The substrate scope was examined on 30 different entries, showcasing that while the yields may be moderate, the method is broadly applicable. nih.gov The reaction is particularly useful for the synthesis of sterically encumbered 1,2-amino alcohols. rsc.org However, the chemoselectivity can be somewhat limited in certain cases. For instance, with some substrates, the formation of byproducts resulting from the degradation of the intermediate α-hydroxy nitrile has been observed. rsc.org This intermediate can either be reduced to the desired β-amino alcohol or undergo expulsion of a cyanide anion to form a ketone, which is then subsequently reduced to a simple alcohol. rsc.org

Table 2: Representative Substrate Scope of the One-Pot Cascade Reaction

| Starting Material (Amide/Nitrile) | Product (β-Amino Alcohol) | Yield (%) | Reference |

|---|---|---|---|

| 2-Phenylacetamide | 2-Amino-1-phenylethan-1-ol | 35 | nih.gov |

| 2-(4-Methoxyphenyl)acetamide | 2-Amino-1-(4-methoxyphenyl)ethan-1-ol | 42 | nih.gov |

| 2-Phenylacetonitrile | 2-Amino-1-phenylethan-1-ol | 30 | nih.gov |

Ring-Opening Reactions of Related Heterocyclic Precursorsmagtech.com.cnrsc.org

An alternative strategy for the synthesis of this compound and its analogues involves the ring-opening of suitable heterocyclic precursors. Epoxides and oxetanes are common and versatile intermediates in organic synthesis that can be opened by a variety of nucleophiles to afford functionalized products. magtech.com.cnrsc.org

For the synthesis of the target compound, a plausible heterocyclic precursor would be a substituted styrene (B11656) oxide or a related epoxide. The ring-opening of such an epoxide with an appropriate amine, in this case, 2-methoxyethan-1-amine, would lead to the desired β-amino alcohol framework. The regioselectivity of the epoxide ring-opening is a critical factor and is influenced by both steric and electronic effects, as well as the reaction conditions (e.g., acidic or basic catalysis). magtech.com.cn Under nucleophilic conditions, the attack of the amine typically occurs at the less sterically hindered carbon of the epoxide ring. magtech.com.cn Metal- and solvent-free protocols, for instance using acetic acid as a mediator, have been developed for the highly regioselective ring-opening of epoxides with amines, providing β-amino alcohols in high yields. rsc.org

Preparation of Isotopically Labeled Variants for Mechanistic Probesnih.govmedchemexpress.com

The synthesis of isotopically labeled versions of this compound is a valuable tool for elucidating reaction mechanisms and for use in metabolic or pharmacokinetic studies. nih.gov Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule at specific positions without significantly altering its chemical properties. nih.govmedchemexpress.com

The introduction of isotopic labels can be achieved by using appropriately labeled starting materials in the synthetic sequence. For example, to introduce a deuterium label at the benzylic position (C1), a deuterated reducing agent could be employed in the reduction of a corresponding ketone or nitrile precursor. The use of isotopically labeled precursors allows researchers to track the fate of specific atoms throughout a chemical transformation or a biological process. nih.gov This information is crucial for understanding the intricate details of reaction pathways and for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. medchemexpress.com

Mechanistic Investigations and Chemical Reactivity Profiles of 2 2 Methoxyethoxy 1 Phenylethan 1 Amine

Fundamental Reaction Mechanisms Involving the Amino and Ether Functionalities

The reactivity of 2-(2-methoxyethoxy)-1-phenylethan-1-amine is primarily governed by its two main functional groups: the primary amine and the ether moiety. The primary amine is the more reactive site, functioning as a nucleophile and a base. The ether group, in contrast, is generally stable under neutral and basic conditions but can undergo cleavage under strong acidic conditions.

The primary amino group on the benzylic carbon is a potent nucleophile, readily participating in reactions with a wide range of electrophiles. Common reactions include acylation, alkylation, and condensation with carbonyl compounds. The basicity of this amine allows it to form salts with acids. wikipedia.org In enzymatic contexts, the amine of similar phenylethanolamine structures must be deprotonated for nucleophilic attack to occur, a process that can be facilitated by nearby acidic residues in an enzyme's active site. nih.gov

The ether functionality, specifically a methoxyethoxy group, is generally considered chemically robust. Ether linkages are resistant to many reagents, including bases, nucleophiles, and mild oxidizing and reducing agents. However, they can be cleaved under harsh conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), via nucleophilic substitution mechanisms (SN1 or SN2).

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| Primary Amine | Acylation | Acyl chlorides, Anhydrides | Amide |

| Alkylation | Alkyl halides, Alcohols | Secondary/Tertiary Amine | |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | |

| Salt Formation | Acids (e.g., HCl) | Ammonium (B1175870) Salt | |

| Ether | Cleavage | Strong Acid (e.g., HBr, HI) | Alcohol and Alkyl Halide |

Cascade Processes and Tandem Reactions Facilitated by the Compound or its Precursors

The bifunctional nature of this compound and the reactivity of its synthetic precursors make them suitable candidates for cascade and tandem reactions, which allow for the construction of complex molecules in a single pot, enhancing synthetic efficiency.

A common precursor to this class of compounds is styrene (B11656) oxide. The ring-opening of styrene oxide with an appropriate alcohol, like 2-methoxyethanol (B45455), followed by the introduction of an amino group, can be designed as a tandem process. For instance, the acid-catalyzed ring-opening of styrene oxide by 2-methoxyethanol would yield an intermediate alcohol, which could then be converted to an amine in a subsequent step within the same reaction vessel. The reaction of styrene oxide with amines can produce a mixture of regioisomers, which can be a strategic element in building molecular diversity. researchgate.net

Furthermore, the target molecule itself can be a substrate for cascade reactions. For example, a reaction could be initiated at the amino group, which then facilitates a subsequent intramolecular reaction involving the ether linkage or the phenyl ring. Organocatalytic cascade reactions, often initiated by the formation of enamines or dienamines from primary or secondary amines, provide a powerful strategy for synthesizing highly substituted and functionalized molecules. researchgate.net A precursor amine could participate in a cascade involving Knoevenagel condensation, Michael addition, and aldol (B89426) condensation to build complex scaffolds. researchgate.net Such multi-component cascade reactions enable the efficient construction of highly functionalized heterocyclic systems from simple starting materials. rsc.org

Derivatization Strategies for Synthetic Elaboration and Complex Molecular Assembly

Derivatization of this compound is a key strategy for creating analogues and building more complex molecular structures. The primary amino group serves as the principal handle for these synthetic elaborations. biomolther.org

The primary amino group of phenethylamine (B48288) derivatives can be readily alkylated to form secondary and tertiary amines. acs.org A common method involves the SN2 reaction with alkyl halides. However, this method can be difficult to control and often leads to a mixture of mono-, di-, and even tri-alkylated products due to the similar reactivity of the primary and secondary amine products. uomustansiriyah.edu.iq

More controlled and efficient methods for N-alkylation have been developed. One such method employs alcohols as the alkylating agents in the presence of an iridium catalyst. nih.govbath.ac.uk This process, known as "borrowing hydrogen," involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, followed by the regeneration of the catalyst. nih.gov This approach is cleaner and more atom-economical than using alkyl halides. The Gabriel synthesis, which involves the alkylation of potassium phthalimide (B116566) followed by hydrolysis, is another effective method for preparing primary amines without overalkylation. libretexts.org

| Alkylation Method | Alkylating Agent | Catalyst/Reagents | Typical Product | Key Features |

| Direct Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃) | Mixture of secondary, tertiary amines | Prone to overalkylation uomustansiriyah.edu.iq |

| Borrowing Hydrogen | Alcohol (R-OH) | Iridium catalyst | Secondary or Tertiary Amine | Clean, efficient, atom-economical nih.govbath.ac.uk |

| Reductive Amination | Aldehyde/Ketone | Reducing Agent (e.g., H₂, Ni; NaBH₃CN) | Secondary or Tertiary Amine | High yield and selectivity |

| Gabriel Synthesis Precursor | Alkyl Halide (R-X) | Potassium Phthalimide, then Hydrolysis | Primary Amine | Avoids overalkylation libretexts.org |

The formation of an amide bond is one of the most fundamental transformations of the primary amino group. This reaction is typically achieved by reacting the amine with a carboxylic acid or its activated derivative. iu.edu The direct reaction between a carboxylic acid and an amine to form an amide is challenging and usually requires high temperatures. researchgate.net

Therefore, the carboxylic acid is typically "activated" first. Common methods include the conversion of the carboxylic acid to an acyl chloride or an acid anhydride, which then readily reacts with the amine. nih.gov Alternatively, a wide variety of coupling reagents can be used to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. rsc.orgrsc.org These reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., BOP, PyBOP), work by forming a highly reactive intermediate with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. rsc.org

| Coupling Reagent Class | Example(s) | Mechanism of Action |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms an O-acylisourea intermediate |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP | Forms an activated ester intermediate |

| Uronium/Carbonium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU | Forms an activated ester intermediate |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Converts carboxylic acid to highly reactive acyl chloride |

Atom Transfer Radical Polymerization (ATRP) and related processes like Atom Transfer Radical Addition (ATRA) and Atom Transfer Radical Coupling (ATRC) are powerful tools in polymer and synthetic chemistry. cmu.edu These methods rely on the reversible activation of a dormant species (typically an alkyl halide) by a transition-metal complex (often copper-based) to generate a radical. cmu.edu

Phenylethane structures are central to this chemistry, as styrene is a key monomer for ATRP. cmu.edu The polymerization of styrene using ATRP yields polystyrene with a terminal halogen atom, which can then be used in further transformations. ATRC is a specific application where these halogen-terminated polymers are reactivated in the absence of a monomer, leading to the coupling of two polymer chains via radical-radical recombination. researchgate.net

This methodology can be extended from polymer chemistry to the synthesis of discrete, complex small molecules. A derivative of this compound, functionalized with a suitable halogen atom (e.g., at the benzylic position or on the phenyl ring), could serve as a substrate for ATRC. By reacting this functionalized molecule under ATRC conditions, it would be possible to achieve a homocoupling reaction, resulting in a dimeric structure. This strategy opens a pathway for creating larger, symmetrical molecules from a phenylethane scaffold. researchgate.net The efficiency of such coupling reactions depends on the stability of the generated radical and the equilibrium constant of the activation step. cmu.edu

| Component | Example(s) | Role in ATRC |

| Substrate | 1-Phenylethyl halide, Polystyrene-Br | Source of radical upon activation |

| Metal Catalyst | Cu(I)Br, Cu(I)Cl | Activates the dormant halide species |

| Ligand | 2,2'-Bipyridine (bpy), PMDETA, HMTETA | Solubilizes and tunes the reactivity of the metal catalyst cmu.eduresearchgate.net |

| Reducing Agent | Cu(0) | Can be used to reduce the build-up of the deactivating Cu(II) species researchgate.net |

Computational Chemistry and Theoretical Characterization of 2 2 Methoxyethoxy 1 Phenylethan 1 Amine

Conformational Analysis and Energy Landscape Mapping

A thorough conformational analysis is fundamental to understanding the three-dimensional structure and flexibility of 2-(2-Methoxyethoxy)-1-phenylethan-1-amine. This process involves identifying all possible spatial arrangements of the atoms (conformers) that result from rotations around its single bonds. The molecule possesses several rotatable bonds, including the C-C bond of the ethylamine (B1201723) backbone, the C-O and O-C bonds of the methoxyethoxy side chain, and the bond connecting the phenyl group to the chiral center.

The energy landscape is mapped by calculating the potential energy of each conformer. This would typically be achieved using quantum mechanical methods, such as Density Functional Theory (DFT). The results would reveal the lowest energy (most stable) conformers and the energy barriers for interconversion between them. For molecules like phenylethylamines, common conformations include gauche (folded) and anti (extended) arrangements of the side chain relative to the phenyl ring. rsc.orgnih.gov The presence of the methoxyethoxy group introduces additional complexity, potentially allowing for intramolecular hydrogen bonding between the amine group and the ether oxygen atoms, which would significantly influence the stability of certain conformers.

A hypothetical energy profile would quantify the relative energies of these stable states and the transition states connecting them.

Table 1: Hypothetical Relative Energies of Key Conformers for this compound

| Conformer ID | Description | Dihedral Angle (°)* | Relative Energy (kcal/mol) |

| Conf-1 | Extended (Anti) | ~180 | 0.00 (Global Minimum) |

| Conf-2 | Folded (Gauche) | ~60 | 1.5 - 3.0 |

| Conf-3 | Intramolecular H-Bond | Variable | 0.5 - 2.0 |

Note: Dihedral angle refers to the N-C-C-Phenyl backbone.

Electronic Structure and Molecular Orbital Theory in the Context of Reactivity

The electronic properties of this compound govern its reactivity. Molecular Orbital (MO) theory provides a framework for understanding how electrons are distributed within the molecule and how this distribution changes during a chemical reaction.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions: the nitrogen atom of the amine group and the π-system of the phenyl ring. The LUMO would likely be distributed over the antibonding orbitals of the aromatic ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

Table 2: Hypothetical Frontier Orbital Energies

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO | -5.5 to -6.5 | Amine group, Phenyl ring |

| LUMO | 0.5 to 1.5 | Phenyl ring (π*) |

| HOMO-LUMO Gap | 6.0 to 8.0 | - |

During a chemical reaction, such as N-acylation or protonation, the electron density within the molecule redistributes. Computational methods can model reaction intermediates to visualize these changes. For instance, upon protonation of the amine group, a significant shift in electron density would occur from the nitrogen atom towards the newly formed N-H bond. Analysis of the molecular electrostatic potential (MEP) surface would show a shift in electron-rich (negative potential) and electron-poor (positive potential) regions, providing insight into how the molecule interacts with other reagents. dergipark.org.tr

Vibrational Spectroscopy and Theoretical Interpretations (e.g., IR, Raman Studies)

Theoretical vibrational spectroscopy is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By performing frequency calculations (typically using DFT), a set of vibrational modes and their corresponding frequencies can be predicted. mdpi.com Each mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

For this compound, key vibrational modes would include:

N-H stretching of the primary amine, typically appearing in the 3300-3500 cm⁻¹ region.

Aromatic C-H stretching just above 3000 cm⁻¹.

Aliphatic C-H stretching just below 3000 cm⁻¹.

C-O-C ether stretching in the 1150-1085 cm⁻¹ range.

C-N stretching around 1250-1020 cm⁻¹.

Phenyl ring modes (e.g., C=C stretching) in the 1400-1600 cm⁻¹ region.

Comparing the calculated spectrum with an experimental one allows for precise assignment of the observed absorption bands. nih.govresearchgate.net Discrepancies between theoretical and experimental frequencies, which are common due to the harmonic approximation used in calculations, can be corrected using scaling factors.

Reaction Pathway Energetics and Transition State Analysis through Quantum Mechanical Calculations

Quantum mechanical calculations can be used to map the entire energy profile of a chemical reaction involving this compound. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. khanacademy.org

Applications As a Versatile Synthon and Component in Complex Chemical Architectures

Chiral Building Block in Enantioselective Synthesis and Stereoselective Catalysis

The utility of chiral amines, particularly derivatives of 1-phenylethylamine (B125046), is well-established in asymmetric synthesis. wikipedia.orgmdpi.com These compounds are frequently employed as chiral auxiliaries or as foundational scaffolds for the synthesis of more complex chiral ligands. google.comchemimpex.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is typically removed. wikipedia.org Chiral ligands coordinate to metal centers to create catalysts that can selectively produce one enantiomer of a product over the other. chemscene.com

Development of Chiral Auxiliaries and Ligands

Structurally similar compounds to 2-(2-Methoxyethoxy)-1-phenylethan-1-amine, such as (S)-1-Phenylethylamine, have been effectively used as chiral auxiliaries in the synthesis of enantiomerically pure compounds, including complex molecules like azetidine-2,4-dicarboxylic acids. biosynth.com Furthermore, chiral amines are integral to the development of a wide array of chiral ligands for asymmetric catalysis, including N,N'-dioxide ligands and phosphinooxazoline (PHOX) ligands. mdpi.comchemscene.com However, no specific research was found that details the synthesis or application of chiral auxiliaries or ligands derived directly from this compound.

Scaffolds for Asymmetric Transformations

Asymmetric transformations are crucial in modern organic synthesis, particularly for the production of pharmaceuticals. Chiral amines and their derivatives are pivotal in many such transformations, including asymmetric Strecker reactions for the synthesis of α-amino nitriles and various catalytic additions to imines. While the 1-phenylethylamine framework is a privileged structure for inducing asymmetry, there are no available studies that specifically demonstrate the use of this compound as a scaffold for guiding asymmetric transformations.

Integration into Polymeric Systems and Advanced Materials

The incorporation of specific chemical moieties into polymers is a key strategy for developing advanced materials with tailored properties. The methoxyethoxy group, for instance, is known to impart thermo-responsive behavior in polymers like poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMEO2MA).

Design and Synthesis of Polymeric Structures Incorporating Methoxyethoxy Moieties

The methoxyethoxy functionality is primarily integrated into polymers through the polymerization of methacrylate (B99206) monomers bearing this side chain. These polymers often exhibit lower critical solution temperature (LCST) behavior, making them useful for applications in hydrogels and responsive surfaces. There is no evidence in the searched literature of this compound being used as a monomer or a modifying agent for the synthesis of polymeric structures.

Precursor Chemistry for Macrocyclic and Heterocyclic Compound Synthesis

Primary amines are fundamental building blocks in the synthesis of a vast array of nitrogen-containing macrocycles and heterocycles, which are scaffolds of immense importance in medicinal chemistry and materials science.

Macrocycles, large ring structures, are often synthesized through cyclization reactions of linear precursors that contain reactive functional groups, including amines. Similarly, heterocyclic compounds, which contain atoms of at least two different elements in their rings, are frequently constructed using amines as key nitrogen sources in cyclization and condensation reactions. For instance, phenylethylamine derivatives are precursors to important heterocyclic structures like tetrahydroisoquinolines. Despite the foundational role of amines in this area of synthesis, no specific examples of using this compound as a precursor for either macrocyclic or heterocyclic compounds have been reported in the reviewed literature.

Role in Molecular Design for Enhanced Chemical Properties

The strategic incorporation of specific functional groups is a cornerstone of modern molecular design, enabling the fine-tuning of a compound's physicochemical properties to suit a particular application. The molecule this compound presents a unique structural combination—a phenethylamine (B48288) core appended with a methoxyethoxy moiety. While direct research on this specific compound is not extensively available in public literature, an analysis of its constituent parts allows for a scientifically grounded discussion of its potential role in enhancing chemical properties such as solubility and reactivity.

Enhancing Solubility through the Methoxyethoxy Group

The solubility of a compound, particularly in aqueous or polar protic solvents, is a critical factor in various applications, from medicinal chemistry to materials science. The phenethylamine framework is largely nonpolar due to the phenyl ring. The introduction of the 2-(2-methoxyethoxy) side chain is a deliberate design element to modulate this property.

The methoxyethoxy group introduces several features that are expected to enhance solubility:

Polarity and Hydrogen Bonding: The ether linkages and the terminal methoxy (B1213986) group introduce polar C-O bonds. The oxygen atoms in the ether chain are capable of acting as hydrogen bond acceptors, allowing for favorable interactions with protic solvents like water and alcohols. This is a common strategy to improve the aqueous solubility of parent compounds.

Increased Hydrophilicity: The ethylene (B1197577) glycol-like structure of the side chain significantly increases the hydrophilic character of the molecule. Poly(ethylene glycol) (PEG) and its shorter oligomers are well-known for their water solubility and are frequently used to modify therapeutic molecules to improve their pharmacokinetic profiles.

Disruption of Crystal Packing: The flexible and non-linear nature of the methoxyethoxy side chain can disrupt the ordered packing of molecules in the solid state. This disruption of the crystal lattice generally leads to a lower melting point and, according to the general solubility equation, can contribute to increased solubility.

A qualitative comparison of the parent phenethylamine with this compound highlights the intended effect on solubility.

Table 1: Predicted Influence of the Methoxyethoxy Group on the Solubility of Phenethylamine

| Feature | Phenethylamine | This compound | Predicted Effect on Solubility |

| Polarity | Primarily nonpolar (phenyl ring) with a polar amino group. | Increased polarity due to ether linkages. | Increase |

| Hydrogen Bonding | Amino group can act as a hydrogen bond donor and acceptor. | Amino group and ether oxygens act as hydrogen bond acceptors. | Increase |

| Hydrophilicity | Limited | Significantly increased due to the ethylene glycol-like side chain. | Increase |

| Molecular Flexibility | Relatively rigid ethylamine (B1201723) chain. | Flexible methoxyethoxy side chain. | Increase (due to disruption of crystal packing) |

Modulating Reactivity in Chemical Reactions

The reactivity of this compound is primarily dictated by the primary amine group, which is a versatile functional handle for a wide array of chemical transformations. The presence of the methoxyethoxy side chain can influence this reactivity in several ways.

Nucleophilicity of the Amine:

The primary amine possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. This allows it to participate in reactions such as:

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes and ketones to form secondary amines after reduction of the intermediate imine.

The electronic effect of the methoxyethoxy group on the basicity and nucleophilicity of the amine is likely to be minimal, as it is separated from the nitrogen atom by a carbon. However, the steric bulk of the side chain could play a role in modulating the rate of reaction, potentially offering a degree of steric hindrance that could be exploited for selective transformations.

Table 2: Expected Reactivity of the Primary Amine in this compound

| Reaction Type | Reagent | Expected Product |

| Alkylation | Alkyl Halide (R-X) | Secondary Amine (R-NH-CH(Ph)CH₂O(CH₂)₂OCH₃) |

| Acylation | Acid Chloride (R-COCl) | Amide (R-CONH-CH(Ph)CH₂O(CH₂)₂OCH₃) |

| Reductive Amination | Aldehyde/Ketone (R₂C=O), Reducing Agent | Secondary Amine (R₂CH-NH-CH(Ph)CH₂O(CH₂)₂OCH₃) |

Intramolecular Interactions:

The presence of ether oxygens in the side chain could potentially lead to intramolecular hydrogen bonding with the amine group or its protonated form. Such interactions could influence the conformation of the molecule and, consequently, its reactivity in specific chemical environments. For instance, in metal-catalyzed reactions, the ether oxygens could act as coordinating sites, influencing the stereochemical outcome of the reaction.

Advanced Analytical Strategies for Research Investigations of the Compound

Spectroscopic Methodologies for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, HRMS)

Spectroscopic techniques are indispensable for the structural confirmation of 2-(2-Methoxyethoxy)-1-phenylethan-1-amine. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecular framework and elemental composition.

¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is used to identify the chemical environment of hydrogen atoms within the molecule. For this compound, the spectrum would exhibit characteristic signals corresponding to the aromatic protons of the phenyl group, the methine proton at the chiral center, the methylene (B1212753) protons of the ethoxy chain, and the methyl protons of the methoxy (B1213986) group. The splitting patterns and integration of these signals would confirm the connectivity of the structure.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectroscopy provides information about the carbon skeleton of the compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the verification of the phenyl ring, the chiral carbon, the ethoxy carbons, and the methoxy carbon.

HRMS (High-Resolution Mass Spectrometry) is employed to determine the precise mass of the molecule, which in turn confirms its elemental formula (C11H17NO2). This technique provides a highly accurate mass-to-charge ratio, distinguishing the compound from others with the same nominal mass.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Phenyl group (C₆H₅) | 7.20-7.40 (m, 5H) | 125.0-129.0, ~145.0 (quaternary) |

| Methine (CH-NH₂) | ~4.10 (dd, 1H) | ~58.0 |

| Methylene (CH-CH₂) | ~3.50-3.65 (m, 2H) | ~75.0 |

| Methylene (O-CH₂-CH₂) | ~3.50-3.60 (m, 2H) | ~72.0 |

| Methylene (CH₂-O-CH₃) | ~3.40-3.50 (m, 2H) | ~70.0 |

| Methoxy (O-CH₃) | ~3.30 (s, 3H) | ~59.0 |

| Amine (NH₂) | Variable (broad s, 2H) | N/A |

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation in Synthetic Research

Chromatography is essential for assessing the purity of synthesized this compound and for separating its enantiomers, which are critical steps in synthetic research.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool for determining the chemical purity of a sample. sigmaaldrich.com In the synthesis of this compound, RP-HPLC can be used to separate the target compound from starting materials, byproducts, and other impurities. By analyzing the area of the chromatographic peaks, the purity of the final product can be accurately quantified. ijper.org This method is crucial for monitoring reaction progress and optimizing reaction conditions to maximize the yield of the desired product. masterorganicchemistry.com

A typical RP-HPLC method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). sigmaaldrich.comijper.org Detection is commonly performed using a UV detector, set to a wavelength where the phenyl group exhibits strong absorbance.

Table 2: Illustrative RP-HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

Chiral Stationary Phase HPLC for Enantiomeric Excess Determination

Since this compound contains a stereocenter, it exists as a pair of enantiomers (R and S forms). Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC) is the most common and reliable method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. phenomenex.comnih.gov The separation is achieved by using a column packed with a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. phenomenex.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral compounds, including amines. mdpi.com The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal resolution between the enantiomeric peaks. mdpi.com The determination of e.e. is a crucial quality control step in asymmetric synthesis, where the goal is to produce one enantiomer selectively. masterorganicchemistry.com

Table 3: Illustrative Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Chiralpak® series) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 220 nm |

| Column Temp. | 25 °C |

Advanced Characterization of Stereochemical Purity and Isomeric Forms

The biological activity of chiral molecules can differ significantly between enantiomers. Therefore, advanced characterization of the stereochemical purity of this compound is of paramount importance.

The primary method for this characterization is the determination of enantiomeric excess (e.e.), which quantifies the purity of a sample with respect to its enantiomeric composition. The e.e. is calculated from the peak areas of the two enantiomers obtained from a chiral HPLC chromatogram using the formula:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer. A sample with an e.e. of 100% is considered enantiopure, while a sample with an e.e. of 0% is a racemic mixture. youtube.com This analysis confirms the success of an enantioselective synthesis or a chiral resolution process. The accurate determination of stereochemical purity is a fundamental requirement in the development of chiral compounds for various research applications. nih.gov

Q & A

Basic: What established synthetic routes are available for 2-(2-Methoxyethoxy)-1-phenylethan-1-amine?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl group followed by introduction of the methoxyethoxy moiety. Key steps include:

- Nucleophilic substitution : Reacting 1-phenylethan-1-amine with methoxyethoxy precursors (e.g., 2-methoxyethyl tosylate) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to install the ether linkage .

- Purification : Column chromatography or recrystallization to isolate the product, with purity validated via HPLC or GC-MS (retention time ~4.27 min under EPA 8270C protocols) .

- Salt formation : Conversion to hydrochloride salts for improved stability, as described in analogous amine syntheses .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

Yield discrepancies often arise from variations in:

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) may enhance efficiency but introduce trace metal impurities affecting reproducibility .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while non-polar solvents may lead to side reactions (e.g., elimination) .

- Temperature control : Exothermic reactions require precise cooling (e.g., ice baths) to prevent decomposition.

Validate conditions using design-of-experiments (DoE) frameworks and cross-reference with impurity profiles (e.g., detecting byproducts via LC-MS) .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm the methoxyethoxy chain (δ ~3.3–3.7 ppm for OCH₂CH₂O) and phenyl group (δ ~7.2–7.5 ppm). DEPT-135 distinguishes CH₂ and CH₃ groups in the amine backbone .

- GC-MS : Fragmentation patterns (e.g., m/z 45, 109) align with EPA 8270C protocols for oxygenated amines, ensuring molecular weight verification .

- IR Spectroscopy : Stretching frequencies for C-O (1100–1250 cm⁻¹) and N-H (3300–3500 cm⁻¹) bonds validate functional groups .

Advanced: How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:

- Chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric synthesis to induce enantioselectivity, as seen in analogous phenyl-ethylamine derivatives .

- Chiral chromatography : Resolve racemic mixtures using columns with cellulose-based stationary phases (e.g., Chiralpak® IC) .

- Dynamic kinetic resolution : Optimize reaction conditions (pH, temperature) to favor one enantiomer, as demonstrated in ionic liquid-mediated syntheses .

Basic: What are recommended handling protocols for this amine derivative?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as per OSHA guidelines for amine handling .

- Ventilation : Use fume hoods to mitigate inhalation risks; monitor airborne concentrations with real-time sensors.

- Waste disposal : Segregate acidic waste (e.g., hydrochloride salts) and neutralize before disposal, following EPA 8270C hazardous waste protocols .

Advanced: What strategies exist for impurity profiling in batch synthesis?

Methodological Answer:

- HPLC-DAD/ELSD : Detect process-related impurities (e.g., N-oxide derivatives) using gradient elution (C18 column, 0.1% TFA in acetonitrile/water) .

- Mass spectrometry : Identify trace byproducts (e.g., cyclohexyl or dimethylamino analogs) via high-resolution Q-TOF MS .

- Spiking experiments : Add reference standards of known impurities (e.g., phenyl-pyridinyl ketones) to quantify limits of detection (LOD < 0.1%) .

Basic: What reactivity patterns are observed in this compound?

Methodological Answer:

- Oxidation : Forms imine intermediates under strong oxidizing agents (e.g., KMnO₄), detectable via Schiff base tests .

- Nucleophilic substitution : The amine group reacts with acyl chlorides to form amides (e.g., acetylation with AcCl in pyridine) .

- Complexation : Binds to transition metals (e.g., Cu²⁺) in coordination chemistry studies, validated via UV-Vis spectroscopy .

Advanced: How is this compound utilized in ionic liquid electrolytes?

Methodological Answer:

- Co-solvent role : The methoxyethoxy chain enhances magnesium ion mobility in electrolytes, as shown in [N2(20201)][NTf₂] ionic liquids for battery applications .

- Conductivity optimization : Adjust the alkyl chain length (e.g., ethyl vs. hexyl) to balance viscosity and ionic conductivity, measured via impedance spectroscopy .

- Stability testing : Evaluate electrochemical windows (e.g., ±3 V vs. Mg/Mg²⁺) using cyclic voltammetry to assess reductive decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.